molecular formula C12H5Br5O B179437 2,3,4,5,6-Pentabromodiphenyl ether CAS No. 32534-81-9

2,3,4,5,6-Pentabromodiphenyl ether

Cat. No.: B179437
CAS No.: 32534-81-9
M. Wt: 564.7 g/mol
InChI Key: ACRQLFSHISNWRY-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their ability to inhibit the ignition and spread of fire, making them valuable in various industrial applications. due to their persistence in the environment and potential health risks, their use has been scrutinized and regulated .

Biochemical Analysis

Biochemical Properties

2,3,4,5,6-Pentabromodiphenyl ether is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body .

Cellular Effects

This compound has been shown to influence glucose metabolism, thyroid and ovarian function, and potentially affect cancer risk . A recent study showed that prenatal exposure of mice to 2,2′,4,4′,5-Pentabromodiphenyl ether (PBDE-99) caused spermatogenic injuries, due to several mechanisms such as increased levels of reactive oxygen species and dysfunction of autophagy .

Molecular Mechanism

The primary degradation mechanism of this compound involves debromination, resulting in the formation of various bromodiphenyl ethers .

Temporal Effects in Laboratory Settings

It is known that these substances demonstrate notable environmental persistence .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a recent study showed that prenatal exposure of mice to 2,2′,4,4′,5-Pentabromodiphenyl ether (PBDE-99) caused spermatogenic injuries .

Metabolic Pathways

It is known that the primary degradation mechanism involves debromination .

Transport and Distribution

It is known that these substances demonstrate notable environmental persistence .

Subcellular Localization

It is known that these substances demonstrate notable environmental persistence .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, typically iron or aluminum bromide, under controlled conditions. The reaction is carried out in a solvent such as carbon tetrachloride or chloroform, and the temperature is maintained between 0°C and 50°C to ensure selective bromination .

Industrial Production Methods

Commercial production of this compound involves a similar bromination process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentabromodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5,6-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

2,3,4,5,6-Pentabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include:

  • Tetrabromodiphenyl ether
  • Hexabromodiphenyl ether
  • Heptabromodiphenyl ether
  • Octabromodiphenyl ether
  • Decabromodiphenyl ether

Compared to these compounds, this compound has a unique bromination pattern that influences its reactivity and environmental persistence. Its specific arrangement of bromine atoms makes it more effective as a flame retardant but also contributes to its potential for bioaccumulation and toxicity .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRQLFSHISNWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Record name PENTABROMODIPHENYL OXIDE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548894
Record name 1,2,3,4,5-Pentabromo-6-phenoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992)
Record name PENTABROMODIPHENYL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20846
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992)
Record name PENTABROMODIPHENYL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20846
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

32534-81-9, 189084-65-9
Record name PENTABROMODIPHENYL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20846
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,3,4,5,6-Pentabromodiphenyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,5-Pentabromo-6-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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